Methyl 3-acetamidopyrrolidine-3-carboxylate
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Overview
Description
Methyl 3-acetamidopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamidopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with acetic anhydride and methanol. One common method is the acylation of pyrrolidine-3-carboxylic acid with acetic anhydride, followed by esterification with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamidopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 3-acetamidopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-acetamidopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: A precursor in the synthesis of methyl 3-acetamidopyrrolidine-3-carboxylate.
N-acetylpyrrolidine: A structurally similar compound with different functional groups.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific acetamido and ester functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 3-acetamidopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-8(7(12)13-2)3-4-9-5-8/h9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
URGYTFXZHJWOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCNC1)C(=O)OC |
Origin of Product |
United States |
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